molecular formula C25H26N2O4 B11226976 N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide

N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide

Cat. No.: B11226976
M. Wt: 418.5 g/mol
InChI Key: LYFHHPSIEPQTRK-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide is a complex organic compound with a unique structure that combines a methoxy group, a cyclopentyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide typically involves multiple steps:

    Formation of the cyclopentylcarbonyl intermediate: This step involves the reaction of 4-methylphenylcyclopentyl ketone with an appropriate amine under controlled conditions.

    Introduction of the methoxy group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.

    Coupling with the furan ring: The final step involves the coupling of the intermediate with a furan derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-methoxy-4-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H26N2O4/c1-17-7-9-18(10-8-17)25(13-3-4-14-25)24(29)26-19-11-12-20(22(16-19)30-2)27-23(28)21-6-5-15-31-21/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

LYFHHPSIEPQTRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC

Origin of Product

United States

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